

# Troubleshooting third phase formation in the HDEHP-TBP-NPH solvent system

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## Compound of Interest

Compound Name: *Bis(2-ethylhexyl) hydrogen phosphate*

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## Technical Support Center: HDEHP-TBP-NPH Solvent System

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HDEHP-TBP-NPH solvent system. The focus is on addressing the formation of a third phase during solvent extraction experiments.

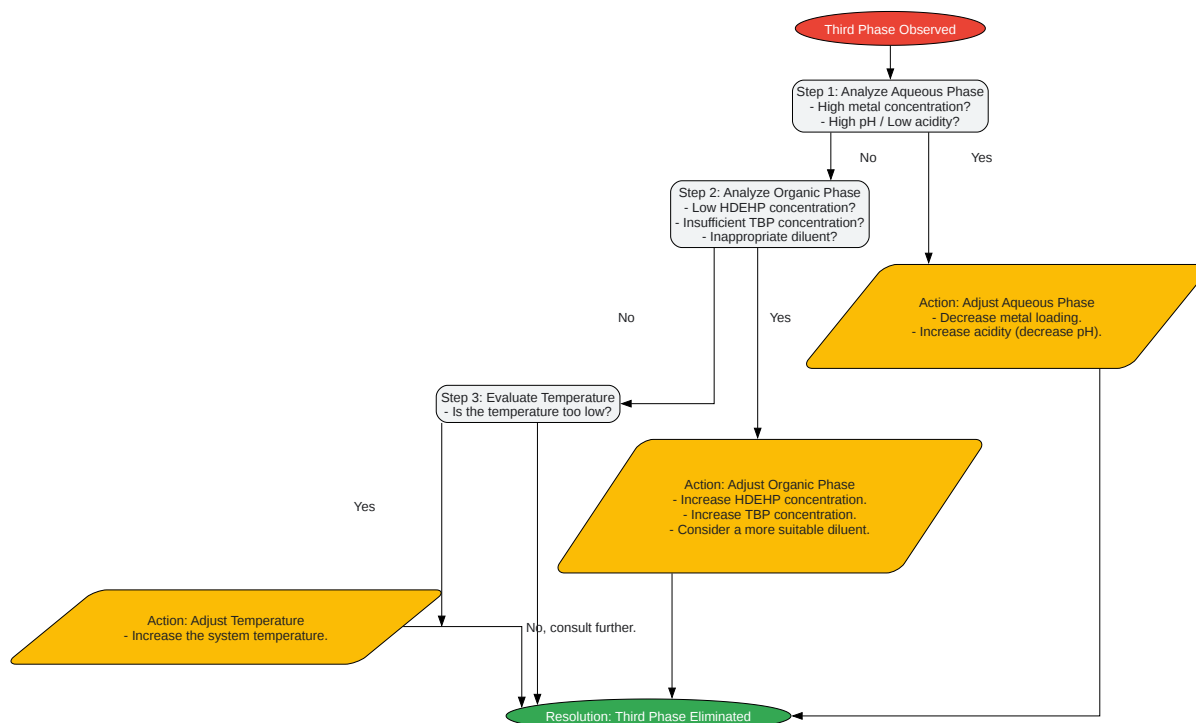
## Troubleshooting Guide: Third Phase Formation

The appearance of a third phase, an intermediate layer between the aqueous and organic phases, can disrupt solvent extraction processes. This guide provides a systematic approach to troubleshoot and mitigate this issue.

**Question:** My organic phase has split into two layers during extraction. What is happening and what should I do?

**Answer:** You are likely observing third phase formation. This phenomenon occurs when the extracted metal-extractant complexes have limited solubility in the NPH (Normal Paraffinic Hydrocarbon) diluent, leading to the separation of a dense, extractant-rich third phase.<sup>[1][2]</sup> The upper organic layer is primarily the diluent, while the third phase is rich in the extractant and the extracted metal complexes.<sup>[1]</sup>

To address this, you can follow the troubleshooting workflow outlined below.



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Caption: Troubleshooting workflow for third phase formation.

Question: How does the aqueous phase composition contribute to third phase formation?

Answer: The composition of the aqueous phase is a critical factor. High concentrations of the metal to be extracted and high pH (or low acidity) favor the formation of a third phase.[3] For instance, in the extraction of Rare Earth Elements (REEs) with D2EHPA (a common synonym for HDEHP), higher REE concentrations and a higher feed pH make it more difficult to prevent third phase formation.[3] The phase stability of systems using HDEHP generally increases with a decrease in the metal content in the solution and with an increase in acidity, which results in a lower concentration of the metal-HDEHP complexes that are prone to aggregation.[4]

Question: What is the role of the organic phase components (HDEHP, TBP, NPH) in this issue?

Answer: Each component of the organic phase plays a significant role:

- HDEHP (Di-(2-ethylhexyl)phosphoric acid): The concentration of the extractant, HDEHP, is important. While it may seem counterintuitive, lower concentrations of HDEHP (e.g., 5-10 v/v%) can actually promote third phase formation.[3] Increasing the HDEHP concentration can improve phase stability.[3]
- TBP (Tri-n-butyl phosphate): TBP acts as a phase modifier. Its addition to the organic phase improves stability and increases the Limiting Organic Concentration (LOC), which is the maximum concentration of the extracted species the organic phase can hold before a third phase forms.[1][3] TBP can mitigate third phase formation under many conditions.[3]
- NPH (Normal Paraffinic Hydrocarbon): The diluent type is crucial. Linear aliphatic diluents, like many normal paraffins, are more prone to causing third phase formation compared to cyclic or aromatic diluents. Kerosene, which is a mix of aliphatic and aromatic compounds, is often a practical choice.[3]

Question: Can temperature influence the formation of a third phase?

Answer: Yes, temperature can be a key parameter. In some systems, particularly with the extraction of actinides, lower temperatures can facilitate the formation of a third phase.[5] Moderately increasing the temperature can sometimes cause the third phase to disappear.[6]

For example, in a TBP-n-dodecane system for plutonium extraction, a third phase that formed at room temperature disappeared upon moderate heating.[6]

## Frequently Asked Questions (FAQs)

Q1: What exactly is a "third phase"?

A1: A third phase is the splitting of the organic phase into two distinct layers during solvent extraction.[7] This occurs when the concentration of the extracted metal-organic complex exceeds its solubility limit in the diluent.[2] The result is a heavy, viscous third phase that contains a high concentration of the extractant and the extracted metal, and a lighter organic phase that is mostly diluent.[1]

Q2: What is the Limiting Organic Concentration (LOC)?

A2: The Limiting Organic Concentration (LOC) is the maximum concentration of a solute (the extracted metal complex) that can be dissolved in the organic phase before the formation of a third phase.[1] A higher LOC indicates a more stable solvent system.

Q3: How does TBP prevent third phase formation?

A3: TBP acts as a phase modifier by interacting with the extracted metal-HDEHP complexes. These interactions can modify the structure of the aggregates, improving their solubility in the non-polar NPH diluent.[8] The addition of TBP generally increases the LOC of the system.[3]

Q4: Can the type of metal being extracted influence third phase formation?

A4: Yes, the nature of the metal ion is a significant factor. For example, in the extraction of rare earth elements with D2EHPA, yttrium has a greater tendency to induce third phase formation compared to other REEs.[3] The tendency to form a third phase is also pronounced in the extraction of tetravalent metal ions like Pu(IV), Th(IV), and Zr(IV) with TBP.

Q5: Are there alternatives to TBP as a phase modifier?

A5: While TBP is a common and effective modifier, other long-chain alcohols, such as 1-decanol, have also been investigated. However, in some cases, 1-decanol has been shown to

lower the LOC and increase the likelihood of third phase formation, making the choice of modifier system-dependent.[3]

## Data Presentation

The following table summarizes the effect of TBP concentration on the Limiting Organic Concentration (LOC) for yttrium extraction in a D2EHPA/kerosene system. This data illustrates the quantitative impact of a phase modifier.

TBP Concentration (v/v%)	LOC of Y(III) (mM)
0	11.5
1	15.1
2	14.5
3	14.1
4	15.1
5	15.0

Data adapted from a study on REE extraction with D2EHPA in kerosene.[3]

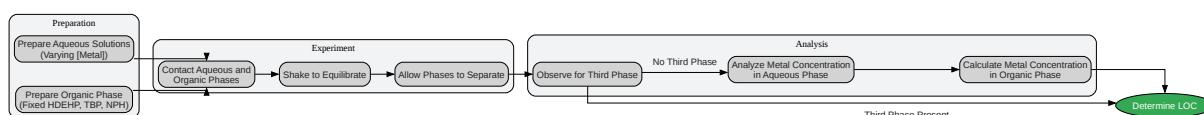
## Experimental Protocols

Protocol: Determination of Limiting Organic Concentration (LOC)

This protocol outlines a general procedure to determine the LOC of a metal ion in the HDEHP-TBP-NPH solvent system.

- **Preparation of Aqueous Phase:** Prepare a series of aqueous feed solutions with increasing concentrations of the target metal ion in a suitable acidic matrix (e.g.,  $\text{HNO}_3$  or  $\text{HCl}$ ). The pH of these solutions should be carefully controlled and monitored.
- **Preparation of Organic Phase:** Prepare the organic solvent by dissolving the desired concentrations of HDEHP and TBP in NPH.
- **Solvent Extraction:**

- In a series of separatory funnels, contact equal volumes of the organic phase with each of the aqueous feed solutions.
- Shake the funnels for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
- Allow the phases to separate.
- Observation: Visually inspect each separatory funnel for the formation of a third phase. The third phase may appear as a cloudy interface, a distinct third layer, or a precipitate.
- Analysis:
  - For the samples that did not form a third phase, carefully separate the aqueous and organic phases.
  - Analyze the metal concentration in the equilibrated aqueous phases using an appropriate analytical technique (e.g., ICP-MS, AAS).
  - Calculate the metal concentration in the organic phase by mass balance.
- LOC Determination: The LOC is the highest concentration of the metal in the organic phase that does not result in the formation of a third phase.



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Caption: Experimental workflow for LOC determination.

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